2-(2-Fluorophenyl)pyrimidin-4-amine
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Overview
Description
2-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 2-position and an amine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an alcohol solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
2-(2-Fluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular and anticancer activities.
2,4-Dichloro-5-fluoropyrimidine: Used in the synthesis of kinase inhibitors.
2,4-Diaminopyrimidine: Commonly used in the synthesis of antifolate drugs.
Uniqueness
2-(2-Fluorophenyl)pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-(2-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |
InChI Key |
RMPPCMPTYOQCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N)F |
Origin of Product |
United States |
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